![molecular formula C10H6Cl2N2O B2537121 (2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide CAS No. 338792-83-9](/img/structure/B2537121.png)
(2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide
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Description
“(2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide” is a chemical compound with the molecular formula C10H6Cl2N2O and a molecular weight of 241.07 .
Molecular Structure Analysis
The molecular structure of “(2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide” consists of a cyano group (CN), a prop-2-enamide group (C3H5NO), and a 2,6-dichlorophenyl group (C6H3Cl2) .Physical And Chemical Properties Analysis
“(2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide” is a solid compound with a molecular weight of 241.07 .Scientific Research Applications
Antibacterial and Antifungal Properties
Chalcones, including our compound of interest, exhibit antibacterial and antifungal activities . Researchers have explored their potential as agents against various pathogens. The compound’s unique structure may contribute to its effectiveness in inhibiting microbial growth.
Marine Biofouling Prevention
Interestingly, chalcones have been studied as marine biofouling agents. Their application in preventing the attachment of marine organisms to surfaces is an area of ongoing research .
properties
IUPAC Name |
(E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-4H,(H2,14,15)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVHOFUKHXKEHE-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide |
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